4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one
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Overview
Description
4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and ketones.
Condensation Reaction: A condensation reaction is carried out between the phenol and ketone under acidic or basic conditions to form the benzopyran ring.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzopyran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the isopropyl groups at the 6 and 8 positions.
6,8-Di(propan-2-yl)-2H-1-benzopyran-2-one: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-6,8-dimethyl-2H-1-benzopyran-2-one: Has methyl groups instead of isopropyl groups.
Uniqueness
4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
799262-07-0 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-hydroxy-6,8-di(propan-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-5-11(9(3)4)15-12(6-10)13(16)7-14(17)18-15/h5-9,16H,1-4H3 |
InChI Key |
MQHRSWPKMHEKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)C(C)C)OC(=O)C=C2O |
Origin of Product |
United States |
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